Dihydrorhodamine 123
Overview
Description
Dihydrorhodamine 123 is a non-fluorescent, cell-permeable compound that is widely used as a fluorogenic dye for detecting reactive oxygen species (ROS) such as peroxide and peroxynitrite . Upon oxidation by ROS, it is converted into the fluorescent compound rhodamine 123, which accumulates in the mitochondria and exhibits green fluorescence . This property makes this compound a valuable tool in various scientific research applications, particularly in the study of oxidative stress and cellular redox states .
Mechanism of Action
Target of Action
Dihydrorhodamine 123 (DHR123) is primarily targeted towards reactive oxygen species (ROS) such as peroxide and peroxynitrite . These ROS play a crucial role in various cellular processes, including cell signaling and homeostasis .
Mode of Action
DHR123 is an uncharged and nonfluorescent dye that can passively diffuse across cell membranes . Once inside the cell, it is oxidized to cationic rhodamine 123 in the presence of ROS . This oxidation process results in the transformation of DHR123 from a non-fluorescent compound to a fluorescent one, enabling the detection of ROS within cells .
Biochemical Pathways
The biochemical pathway involved in the action of DHR123 is primarily the oxidative stress pathway. In the presence of ROS, DHR123 is oxidized to rhodamine 123, a process that can occur in the presence of a peroxidase or a similar catalyst . This allows for the detection of ROS at a single-cell level, providing insights into the oxidative stress status of the cell .
Pharmacokinetics
This allows DHR123 to enter cells and interact with intracellular ROS .
Result of Action
The primary result of DHR123 action is the generation of a fluorescent signal in the presence of ROS . This fluorescence is localized in the mitochondria, providing a visual indication of ROS presence . This can be used to assess the oxidative stress status of cells, which is crucial in various pathological conditions .
Action Environment
The action of DHR123 is influenced by the cellular environment. The presence of ROS is necessary for the oxidation of DHR123 to rhodamine 123 . Additionally, the lipophilic nature of DHR123 allows it to diffuse across cell membranes, suggesting that membrane permeability could influence its action . Furthermore, the fluorescence of rhodamine 123, the oxidized product of DHR123, can be influenced by the pH and polarity of the cellular environment .
Biochemical Analysis
Biochemical Properties
Dihydrorhodamine 123 is known for its role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, this compound is oxidized by ROS into a fluorescent compound . It is thought that superoxide, nitric oxide, and hydrogen peroxide, by themselves, are not capable of oxidizing this compound. These ROS are believed to combine with other cellular components such as cytochrome c oxidase or Fe2+ in order to oxidize this compound to its fluorescent derivative Rhodamine 123 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used for the detection of reactive oxygen species (ROS) such as peroxide and peroxynitrite . After cell uptake, this compound is oxidized by ROS into a fluorescent compound . This process influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrorhodamine 123 is synthesized through the reduction of rhodamine 123. The process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction typically takes place in an organic solvent like methanol or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including purity analysis and stability testing .
Chemical Reactions Analysis
Types of Reactions: Dihydrorhodamine 123 primarily undergoes oxidation reactions. It is oxidized by reactive oxygen species to form rhodamine 123 . This oxidation can be catalyzed by various cellular components, including cytochrome c oxidase and iron ions .
Common Reagents and Conditions:
Oxidizing Agents: Peroxide, peroxynitrite, and other reactive oxygen species.
Catalysts: Cytochrome c oxidase, iron ions (Fe2+).
Conditions: The reactions typically occur under physiological conditions, such as in cell culture media or within living cells.
Major Products: The primary product of the oxidation of this compound is rhodamine 123, a fluorescent compound that localizes in the mitochondria .
Scientific Research Applications
Dihydrorhodamine 123 has a wide range of applications in scientific research:
Properties
IUPAC Name |
methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZBBILNYNQGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148859 | |
Record name | Dihydrorhodamine 123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109244-58-8 | |
Record name | Dihydrorhodamine 123 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrorhodamine 123 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrorhodamine 123 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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